molecular formula C5H10ClNO2S B1455901 Thiomorpholine-2-carboxylic acid hydrochloride CAS No. 88492-50-6

Thiomorpholine-2-carboxylic acid hydrochloride

Cat. No. B1455901
CAS RN: 88492-50-6
M. Wt: 183.66 g/mol
InChI Key: ZHHJLAWRQBBMSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Thiomorpholine-2-carboxylic acid hydrochloride is C5H10ClNO2S . The InChI code is ZHHJLAWRQBBMSF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Thiomorpholine-2-carboxylic acid hydrochloride has a molecular weight of 183.66 . Its physicochemical properties suggest it has high GI absorption and is highly soluble .

Scientific Research Applications

Synthesis and Bioactive Molecule Development Research has focused on the synthesis of thiomorpholine derivatives to create potent bioactive molecules. One study developed thiomorpholine derivatives through nucleophilic substitution reactions, aiming to produce compounds with antimicrobial activity. These derivatives were designed to enhance microbial intracellular concentration and reduce microbial resistance, demonstrating moderate to good antimicrobial effects (D. Kardile & N. Kalyane, 2010).

Building Blocks in Medicinal Chemistry Thiomorpholine and its 1,1-dioxide form are important in medicinal chemistry for creating analogs with interesting biological profiles. Research has produced novel bridged bicyclic thiomorpholine structures from inexpensive materials, highlighting their potential as versatile building blocks (Daniel P. Walker & D. J. Rogier, 2013).

Ring Expansion and Novel Compound Synthesis An efficient method for synthesizing novel 3-thiomorpholines from ketoaziridines has been developed. This process involves a regio- and stereo-selective reaction, underscoring the versatility of thiomorpholine in synthesizing complex structures (Fatemeh Khodadadi et al., 2021).

Antimicrobial Evaluation New amides of thiomorpholine carboxylate have been synthesized and evaluated for their antimicrobial properties. These compounds showed moderate to good antibacterial and antifungal activities, illustrating the potential of thiomorpholine derivatives in developing new antimicrobial agents (V. Nagavelli et al., 2014).

Continuous Flow Synthesis A continuous flow process for generating thiomorpholine highlights the advancements in chemical synthesis techniques. This approach demonstrates efficiency and scalability, essential for industrial applications (A. Steiner et al., 2022).

Safety And Hazards

The safety information indicates that Thiomorpholine-2-carboxylic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

thiomorpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHJLAWRQBBMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735764
Record name Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-2-carboxylic acid hydrochloride

CAS RN

88492-50-6
Record name Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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